molecular formula C19H26Cl2N2O B1290236 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride CAS No. 110407-21-1

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride

Cat. No.: B1290236
CAS No.: 110407-21-1
M. Wt: 369.3 g/mol
InChI Key: VDJUXUYFKDDRDQ-UHFFFAOYSA-N
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Description

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C19H24N2O•2HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzhydryloxy-ethyl group.

Preparation Methods

The synthesis of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride typically involves the reaction of benzhydrol with 2-chloroethylamine hydrochloride to form 2-(benzhydryloxy)ethylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The piperazine ring can also interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile applications in various fields of research.

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.2ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21;;/h1-10,19-20H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJUXUYFKDDRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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